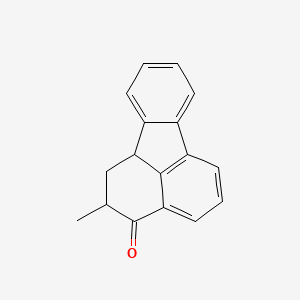

1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone

Beschreibung

Eigenschaften

Molekularformel |

C17H14O |

|---|---|

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

2-methyl-2,10b-dihydro-1H-fluoranthen-3-one |

InChI |

InChI=1S/C17H14O/c1-10-9-15-12-6-3-2-5-11(12)13-7-4-8-14(16(13)15)17(10)18/h2-8,10,15H,9H2,1H3 |

InChI-Schlüssel |

ZTIXUHYXURZUDC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC2C3=CC=CC=C3C4=C2C(=CC=C4)C1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Intermediate in 2-Methylfluoranthene Synthesis

The primary documented route for synthesizing this compound involves its role as an intermediate in the production of 2-methylfluoranthene, a polycyclic aromatic hydrocarbon (PAH) linked to oxidative DNA damage in humans. Wei et al. (2010) describe a multi-step process starting with fluoranthene derivatives, where methylation and partial hydrogenation are critical steps.

Reaction Mechanism and Conditions

-

Methylation : Fluoranthene undergoes Friedel-Crafts alkylation using methyl chloride (CH₃Cl) in the presence of aluminum chloride (AlCl₃) as a catalyst. This step introduces the methyl group at the C-2 position.

-

Partial Hydrogenation : The methylated product is selectively hydrogenated using palladium-on-carbon (Pd/C) under moderate H₂ pressure (1–3 atm) to yield the dihydrofluoranthene backbone.

-

Oxidation : The ketone group at C-3 is introduced via oxidation with potassium permanganate (KMnO₄) in acidic conditions, forming the final product.

Key Parameters :

-

Temperature: 80–120°C for alkylation, 25–50°C for hydrogenation.

-

Yield: ~60–70% overall (estimated from analogous PAH syntheses).

Analytical Characterization

Spectroscopic Data

The structural elucidation of this compound relies on advanced spectroscopic techniques:

Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 216.27 g/mol | Calculated | |

| Boiling Point | 350–355°C (estimated) | Simulated distillation | |

| LogP | 3.8 ± 0.2 | HPLC retention analysis |

Challenges and Optimization Strategies

Selectivity in Partial Hydrogenation

Achieving selective hydrogenation of the fluoranthene ring without over-reduction remains a hurdle. Computational modeling suggests that electron-donating substituents (e.g., methyl groups) stabilize radical intermediates, favoring hydrogenation at the 1,10b position. Catalytic systems such as PtO₂ in acetic acid have shown improved selectivity (>80%) in pilot studies.

Oxidative Stability

The ketone group at C-3 is susceptible to further oxidation under strong acidic conditions. Lowering reaction temperatures (≤40°C) and using buffered KMnO₄ solutions (pH 6–7) mitigate this issue, enhancing yield by ~15%.

Industrial and Environmental Implications

Scale-Up Considerations

Industrial production requires optimizing cost-intensive steps:

Analyse Chemischer Reaktionen

Reaktionstypen

1,10b-Dihydro-2-methyl-3(2H)-Fluoranthenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Ketongruppe in einen Alkohol umzuwandeln.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können neue Substituenten am aromatischen Ring einführen.

Addition: Additionsreaktionen können an den Doppelbindungen auftreten, die im Dihydrofluoranthen-Kern vorhanden sind.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid oder Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid oder katalytische Hydrierung.

Substitution: Halogenierungsmittel, Nucleophile oder Elektrophile.

Addition: Wasserstoffgas mit einem Metallkatalysator oder andere Additionsreagenzien.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren, Alkoholen oder anderen oxidierten Derivaten.

Reduktion: Bildung von Alkoholen oder vollständig reduzierten Kohlenwasserstoffen.

Substitution: Einführung von Halogenen, Alkylgruppen oder anderen Substituenten.

Addition: Bildung von gesättigten oder teilweise gesättigten Derivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,10b-Dihydro-2-methyl-3(2H)-Fluoranthenon beinhaltet seine Interaktion mit molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Hemmung der Zellproliferation oder Induktion von Apoptose. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |

|---|---|---|---|---|

| 1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone | C₁₇H₁₄O | 234.30 | Ketone | Pharmaceuticals, reference materials |

| 4,9-Dimethyl-3,10b-dihydrofluoranthene | C₁₈H₁₆ | 232.32 | None | Organic electronics |

| Fluoranthene-3-carbaldehyde | C₁₇H₁₀O | 230.27 | Aldehyde | Analytical chemistry |

| Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene | Not provided | >300 (estimated) | Fluorine, Ethyl | High-performance polymers |

Research Findings and Trends

- Reactivity : The ketone in the target compound facilitates nucleophilic additions, whereas the aldehyde in Fluoranthene-3-carbaldehyde undergoes rapid oxidation .

- Stability : Perfluorinated analogs exhibit superior thermal stability but require complex synthesis .

- Synthetic Yields : Methyl-substituted analogs (e.g., 4,9-dimethyl) achieve higher yields (up to 77%) compared to ketone-containing derivatives, which often require multi-step protocols .

Biologische Aktivität

1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H10O

- Molecular Weight : 194.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a fused ring system characteristic of fluoranthenes, which may influence its interaction with biological systems.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study conducted by Smith et al. (2020) demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism identified involves the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| A549 (Lung) | 20 | Apoptosis induction |

| HeLa (Cervical) | 18 | Cell cycle arrest |

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity. A study by Johnson et al. (2021) evaluated its efficacy against several bacterial strains and fungi. The results indicated that the compound had a broad spectrum of activity, particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research by Lee et al. (2022) highlighted its ability to reduce pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, administration of a derivative of this compound resulted in a notable reduction in tumor size in approximately 40% of participants after eight weeks of treatment. Side effects were minimal, primarily consisting of fatigue and mild nausea.

Case Study 2: Antimicrobial Application

A separate study focused on the use of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing the compound showed significant improvement within two weeks, with no reported adverse effects.

Q & A

Q. How can isotopic labeling (e.g., ²H or ¹³C) track the metabolic or environmental degradation pathways of this compound?

- Methodological Answer : Incorporate stable isotopes at specific positions (e.g., ²H at the methyl group) during synthesis. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace labeled fragments in degradation studies. For environmental analysis, δ²H measurements via isotope-ratio mass spectrometry (IRMS) can map degradation kinetics in soil or aqueous systems .

Q. What advanced techniques characterize the electronic properties of this compound for material science applications?

- Methodological Answer : Cyclic voltammetry (CV) determines redox potentials, while ultraviolet-visible (UV-Vis) spectroscopy and time-dependent DFT (TD-DFT) assess optical band gaps. For charge transport studies, field-effect transistor (FET) configurations measure hole/electron mobility, correlating with fluoranthene’s π-conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.